2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one
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Overview
Description
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexene ring substituted with a chloro group and an amino group attached to a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(trifluoromethyl)aniline in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common chlorinating agents used include thionyl chloride or phosphorus pentachloride, and the reaction is often conducted in an inert solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexene derivatives, while oxidation and reduction can lead to the formation of ketones, alcohols, or other functionalized compounds .
Scientific Research Applications
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)benzene-1,4-dione
Uniqueness
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the cyclohexene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVZYMDOJNGYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409541 |
Source
|
Record name | SBB062283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-85-3 |
Source
|
Record name | SBB062283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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